2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a fluorinated phenoxy-substituted phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. Its synthesis typically involves palladium-catalyzed coupling of halogenated precursors with bis(pinacolato)diboron (B₂Pin₂), as demonstrated in the preparation of antimalarial quinolones (e.g., compound 19d in ) and the pharmaceutical intermediate for Crisaborole (). The 4-fluorophenoxy group enhances electron-withdrawing effects, improving coupling efficiency and regioselectivity. Applications span medicinal chemistry (e.g., antimalarial and anti-inflammatory agents) and materials science, where its structural motif aids in constructing complex aromatic systems .
Properties
IUPAC Name |
2-[4-(4-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO3/c1-17(2)18(3,4)23-19(22-17)13-5-9-15(10-6-13)21-16-11-7-14(20)8-12-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYPYEFNCGPLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Synthesis via Suzuki-Miyaura Cross-Coupling
This approach is the most common, involving the coupling of a suitable aryl halide with a boronate ester precursor.
| Reaction Step | Reagents & Conditions | Notes |
|---|---|---|
| Step 1: Preparation of the boronate ester | Boronic acid or boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reacts with the aryl halide | Catalyzed by Pd(0) complexes (e.g., tetrakis(triphenylphosphine)palladium(0)) in a suitable solvent (toluene, ethanol, water) at elevated temperatures (~80°C) |
| Step 2: Coupling with fluorophenoxy derivative | The aryl halide (e.g., 4-bromo- or 4-iodo-phenyl derivative) reacts with the boronate ester | Typically involves base (e.g., sodium carbonate) to facilitate transmetalation |
Method B: Hydroboration Followed by Functionalization
In cases where the precursor is an alkene or alkyne, hydroboration provides a route to the boronate ester.
| Reaction Step | Reagents & Conditions | Notes |
|---|---|---|
| Hydroboration of alkene/alkyne | Diborane derivatives or borane reagents (e.g., borane-tetrahydrofuran complex) at low temperatures | Followed by oxidation to form boronic acids |
| Functionalization with fluorophenoxy group | Nucleophilic substitution or coupling with fluorophenol derivatives | Often involves subsequent coupling steps or nucleophilic aromatic substitution |
- Hydroboration-oxidation sequences are efficient, with oxidation typically performed using hydrogen peroxide in basic medium, followed by esterification with pinacol.
Method C: Direct Esterification from Boronic Acid Derivatives
This method involves synthesizing the boronate ester directly from boronic acids and diols.
| Reaction Step | Reagents & Conditions | Notes |
|---|---|---|
| Esterification | Boronic acid + pinacol in the presence of catalytic acid or under reflux | Yields are high (>80%) when pure boronic acids are used |
Representative Reaction Data Table
Notes on Reaction Conditions and Optimization
- Catalysts : Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄ are standard for Suzuki coupling.
- Solvent Choice : Mixtures of toluene, ethanol, water, or dimethyl sulfoxide (DMSO) are common, with solvent selection influencing yield and purity.
- Temperature Range : Typically between 80°C for coupling reactions and room temperature for esterification.
- Reaction Time : Ranges from 4 hours to overnight, depending on the method and scale.
Additional Considerations
- Purity : Purification often involves column chromatography or recrystallization.
- Yield Optimization : Use of excess boronate ester or aryl halide, and proper catalyst loading, enhances yield.
- Environmental Conditions : Inert atmospheres (nitrogen or argon) are recommended to prevent oxidation of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that boron-containing compounds can exhibit anticancer properties. The unique structure of 2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may enhance its efficacy as a potential therapeutic agent against certain types of cancer. Boron compounds have been studied for their ability to target cancer cells selectively and induce apoptosis.
Drug Delivery Systems
The compound's boron-containing structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery applications.
Organic Synthesis
Cross-Coupling Reactions
The compound can serve as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It is compatible with palladium-catalyzed reactions and can facilitate the synthesis of complex organic molecules.
Synthesis of Fluorinated Compounds
Due to the presence of the fluorophenoxy group, this compound can be valuable in the synthesis of fluorinated organic compounds, which are significant in pharmaceuticals and agrochemicals.
Materials Science
Polymer Chemistry
In materials science, the compound can be used as a building block for synthesizing new polymers with enhanced properties. Its dioxaborolane structure allows for the introduction of boron into polymer matrices, potentially improving thermal stability and mechanical properties.
Nanomaterials
Research into nanomaterials has shown that boron compounds can play a role in the development of nanostructured materials with unique electronic and optical properties. The incorporation of 2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into nanomaterials could lead to advancements in sensors and electronic devices.
Case Study 1: Anticancer Activity
A study conducted on boron compounds demonstrated that derivatives similar to 2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Case Study 2: Cross-Coupling Reactions
In a synthetic methodology report, researchers utilized this compound as a key intermediate in a palladium-catalyzed cross-coupling reaction to synthesize complex fluorinated biaryl compounds. The reaction yielded high purity products with good yields under optimized conditions.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Research Findings and Trends
Recent studies highlight the following:
Electron-Deficient Arenes: Fluorophenoxy and chlorinated derivatives are increasingly used in electron-deficient coupling partners for C–N and C–C bond formations .
Green Chemistry : Crisaborole synthesis () exemplifies safer boronate routes, reducing reliance on toxic reagents .
Multifunctional Probes : Styryl- and naphthyl-substituted pinacol boronic esters () bridge synthetic and analytical chemistry, enabling real-time H₂O₂ monitoring in biological systems .
Biological Activity
2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as "compound X") is a boron-containing organic compound notable for its potential biological activities. This article explores the compound's synthesis, properties, and biological activities as reported in various studies.
- Molecular Formula : C18H20BFO3
- Molecular Weight : 314.16 g/mol
- CAS Number : 1355052-34-4
- Purity : >98.0% (GC)
- Physical State : Liquid at room temperature
Synthesis
The synthesis of compound X typically involves palladium-catalyzed reactions using aryl halides and boron reagents. A common method includes the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst in a dimethoxyethane solvent under inert conditions .
Antitumor Activity
Recent studies indicate that compounds similar to X exhibit significant antitumor properties. For instance, derivatives of aryloxy phenols have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers . The ability of compound X to modulate COX-2 activity suggests its potential as an anticancer agent.
The proposed mechanism for the biological activity of compound X involves its interaction with specific molecular targets within cancer cells. The fluorophenoxy group is believed to enhance the lipophilicity and cellular uptake of the compound, facilitating its action on target enzymes and receptors .
Case Studies and Research Findings
Toxicological Profile
While specific toxicological data on compound X is limited, boron-containing compounds generally exhibit low toxicity profiles when used appropriately. Safety data sheets indicate that precautions should be taken to avoid ingestion and skin contact due to potential irritative effects .
Q & A
Q. How to troubleshoot inconsistent results in cross-coupling reactions?
- Systematic variable testing :
Vary catalyst loading (1–5 mol%).
Adjust reaction temperature (60–120°C).
Screen bases (Na₂CO₃ vs. K₃PO₄).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
